1-Methoxy-4-(2-methoxyethyl)benzene

Description

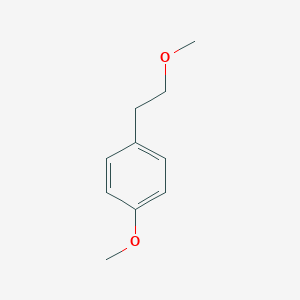

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(2-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHBKUJDGWQGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868567 | |

| Record name | 1-Methoxy-4-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80314-58-5 | |

| Record name | 1-Methoxy-4-(2-methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80314-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(2-Methoxyethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080314585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(2-methoxyethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 4 2 Methoxyethyl Benzene

Aromatic Ring Functionalization Reactions

The benzene (B151609) ring in 1-Methoxy-4-(2-methoxyethyl)benzene is activated towards electrophilic attack due to the electron-donating nature of its substituents. This enhanced nucleophilicity allows for a variety of functionalization reactions, including electrophilic aromatic substitution and reductive transformations.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the 2-methoxyethyl group (-CH₂CH₂OCH₃). Both are classified as activating, ortho-, para-directing groups. vanderbilt.eduyoutube.com

The methoxy group is a strong activating group, donating electron density to the ring primarily through resonance. This effect significantly increases the nucleophilicity of the ortho and para positions relative to the methoxy group. The 2-methoxyethyl group is considered a weakly activating group, primarily operating through an inductive electron-donating effect.

When both groups are present, the powerful ortho-, para-directing effect of the methoxy group dominates in determining the regioselectivity of the substitution. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the methoxy group (C2 and C6, which are equivalent) and para to it. However, since the para position is already occupied by the 2-methoxyethyl group, substitution is directed to the ortho positions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. Due to the high reactivity of the ring, these reactions can often proceed under milder conditions than those required for benzene itself. For instance, the Friedel-Crafts alkylation of the analogous 1,4-dimethoxybenzene can be readily achieved using a tertiary alcohol and sulfuric acid as a catalyst. umkc.eduyoutube.commnstate.edu

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-4-(2-methoxyethyl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methoxy-4-(2-methoxyethyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Methoxy-5-(2-methoxyethyl)phenyl)ethan-1-one |

The aromatic nucleus of this compound can be reduced under specific conditions, most notably through the Birch reduction. This reaction involves the use of an alkali metal (such as sodium or lithium) in liquid ammonia with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com The Birch reduction selectively reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.org

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy and 2-methoxyethyl groups, direct the reduction in a way that the substituent remains on a double bond in the product. adichemistry.commasterorganicchemistry.com In the case of anisole (B1667542) (methoxybenzene), the product is 1-methoxycyclohexa-1,4-diene. adichemistry.com

For this compound, the powerful electron-donating methoxy group will primarily control the outcome. The reduction is expected to yield a product where the double bonds are positioned between the carbons bearing the substituents and the adjacent unsubstituted carbons.

Mechanism of Birch Reduction:

A solvated electron from the dissolved alkali metal adds to the aromatic ring, forming a radical anion. wikipedia.orgmasterorganicchemistry.com

The alcohol protonates the radical anion at the position with the highest electron density. For rings with electron-donating groups, this is typically the ortho or meta position. adichemistry.com

A second electron is added to the resulting radical, forming a carbanion.

A second protonation by the alcohol yields the final 1,4-cyclohexadiene product.

The expected product of the Birch reduction of this compound is 1-Methoxy-4-(2-methoxyethyl)cyclohexa-1,4-diene.

Transformations of Methoxy Moieties

The two ether linkages in this compound present sites for oxidative processes and cleavage reactions. The aryl methyl ether and the alkyl methyl ether moieties can exhibit different reactivities under various conditions.

The methoxy groups, particularly the aryl methoxy group, can be susceptible to oxidative demethylation. This process converts the methoxy group into a hydroxyl group, effectively transforming the anisole derivative into a phenol (B47542). Oxidative demethylation can be achieved through various reagents and is a critical reaction in the catabolism of lignin, a natural polymer rich in aromatic methoxy groups. researchgate.net Certain enzymatic systems, such as those involving cytochrome P450, can catalyze such transformations. wikipedia.org Chemical methods for demethylating aromatic compounds can also be employed, sometimes utilizing strong bases in the presence of oxygen. google.com

The cleavage of the ether bonds in this compound can be accomplished under acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). nih.govgvsu.educore.ac.uk The molecule contains two different types of ether linkages: an aryl-O-CH₃ bond and an alkyl-O-CH₃ bond.

The cleavage of aryl alkyl ethers with HBr or HI typically proceeds via nucleophilic attack by the halide ion on the alkyl group, leading to the formation of a phenol and an alkyl halide. This is because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon, and the phenyl cation is unstable. Therefore, the aryl methoxy group in this compound would be expected to cleave to form 4-(2-methoxyethyl)phenol (B22458) and methyl iodide/bromide.

The cleavage of the 2-methoxyethyl group (a dialkyl ether type) would proceed via standard Sₙ1 or Sₙ2 mechanisms depending on the conditions. With a primary alkyl group, an Sₙ2 mechanism is favored.

Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers, often under mild conditions. chem-station.com The reaction is initiated by the formation of an adduct between the Lewis acidic BBr₃ and the ether oxygen. gvsu.educore.ac.uk Mechanistic studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net Given its high efficiency for aryl ether cleavage, BBr₃ would likely selectively cleave the aryl methoxy group over the alkyl methoxy group.

| Reagent | Target Ether Linkage | Predicted Major Organic Products |

|---|---|---|

| Excess HI or HBr | Aryl-O-CH₃ | 4-(2-methoxyethyl)phenol and CH₃I/CH₃Br |

| BBr₃ followed by H₂O | Aryl-O-CH₃ (preferentially) | 4-(2-methoxyethyl)phenol and CH₃Br |

Reactivity of the Ethylene Linkage

The ethylene linkage in the 2-methoxyethyl side chain contains a benzylic position—the carbon atom directly attached to the benzene ring. This position exhibits enhanced reactivity, particularly towards radical reactions and oxidation, due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance. libretexts.org

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains of aromatic rings. unizin.orgyoutube.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.org The reaction typically proceeds to cleave the rest of the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. Therefore, treatment of this compound with hot KMnO₄ would be expected to yield 4-methoxybenzoic acid.

Benzylic Bromination: The benzylic position can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) and light. masterorganicchemistry.comchemistrysteps.com This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position. koreascience.kr For this compound, this would result in the formation of 1-(1-bromo-2-methoxyethyl)-4-methoxybenzene. These benzylic bromides are valuable synthetic intermediates. libretexts.org

Table of Compounds

| Compound Name | Chemical Structure |

|---|---|

| This compound | CH₃OC₆H₄CH₂CH₂OCH₃ |

| 1-Methoxy-4-(2-methoxyethyl)-2-nitrobenzene | CH₃OC₆H₃(NO₂)CH₂CH₂OCH₃ |

| 2-Bromo-1-methoxy-4-(2-methoxyethyl)benzene | CH₃OC₆H₃(Br)CH₂CH₂OCH₃ |

| 1-(2-Methoxy-5-(2-methoxyethyl)phenyl)ethan-1-one | CH₃COC₆H₃(OCH₃)CH₂CH₂OCH₃ |

| 1-Methoxy-4-(2-methoxyethyl)cyclohexa-1,4-diene | C₁₀H₁₆O₂ |

| 4-(2-methoxyethyl)phenol | HOC₆H₄CH₂CH₂OCH₃ |

| 4-methoxybenzoic acid | CH₃OC₆H₄COOH |

| 1-(1-bromo-2-methoxyethyl)-4-methoxybenzene | CH₃OC₆H₄CH(Br)CH₂OCH₃ |

| Anisole | C₆H₅OCH₃ |

| 1,4-dimethoxybenzene | CH₃OC₆H₄OCH₃ |

| 1-methoxycyclohexa-1,4-diene | C₇H₁₀O |

Addition Reactions

Addition reactions involving this compound can be categorized into two main types: addition to the aromatic ring and reactions involving the side chain.

Addition to the Aromatic Ring:

The benzene ring of this compound is generally resistant to addition reactions due to the stability conferred by its aromaticity. However, under forcing conditions, such as high pressure and temperature in the presence of a catalyst, hydrogenation of the aromatic ring can occur. For instance, catalytic hydrogenation with catalysts like rhodium, palladium, or platinum can reduce the benzene ring to a cyclohexane ring. The presence of the electron-donating methoxy group can influence the regioselectivity of partial hydrogenation.

Another notable addition reaction is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. For alkoxy-substituted benzenes, this reaction typically results in the formation of a 1,4-cyclohexadiene derivative. In the case of this compound, the expected product would be 1-methoxy-4-(2-methoxyethyl)cyclohexa-1,4-diene.

Side-Chain Addition Reactions:

The ethylbenzene moiety of this compound does not possess a double bond, making typical electrophilic additions of halogens or hydrogen halides to the side chain unlikely under standard conditions. However, reactions that proceed via radical mechanisms can lead to addition products at the benzylic position.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Catalytic Hydrogenation | H₂, High Pressure, High Temperature, Metal Catalyst (e.g., Rh, Pd, Pt) | 1-Methoxy-4-(2-methoxyethyl)cyclohexane |

| Birch Reduction | Na or Li, NH₃ (l), ROH | 1-Methoxy-4-(2-methoxyethyl)cyclohexa-1,4-diene |

Polymerization Pathways

Due to the absence of a polymerizable vinyl group, this compound is not expected to undergo conventional free-radical or ionic polymerization in the manner of styrene or vinyl ethers. However, under certain conditions, it could potentially undergo oligomerization or be incorporated into polymers through other mechanisms.

Polycondensation Reactions:

If subjected to Friedel-Crafts alkylation conditions with a suitable difunctional electrophile, this compound could potentially form oligomeric or polymeric structures. The electron-rich nature of the aromatic ring, activated by the methoxy group, would facilitate electrophilic aromatic substitution, leading to the formation of new carbon-carbon bonds between aromatic units. The regioselectivity of such a reaction would be directed by the ortho- and para-directing influence of the methoxy group.

Oxidative Coupling:

Certain transition metal catalysts can promote the oxidative coupling of aromatic compounds, leading to the formation of polyphenylene-type structures. While less common for simple alkylbenzenes, this pathway could be a possibility under specific catalytic conditions.

| Polymerization Type | Monomer/Reactants | Conditions | Potential Polymer Structure |

| Friedel-Crafts Polycondensation | This compound and a dielectrophile | Lewis Acid Catalyst (e.g., AlCl₃) | Aromatic backbone with methoxy and methoxyethyl substituents |

Mechanistic Studies of Chemical Transformations

Mechanistic investigations into the chemical transformations of this compound would likely focus on the role of the substituents in directing reactivity and stabilizing reactive intermediates.

Radical Intermediates and Reaction Pathways

The presence of benzylic hydrogens in the methoxyethyl side chain makes this position susceptible to radical abstraction. The stability of the resulting benzylic radical is a key factor in directing the course of many radical-mediated reactions.

Formation of Benzylic Radicals:

In the presence of a radical initiator, such as a peroxide or UV light, a hydrogen atom can be abstracted from the benzylic carbon of the methoxyethyl group. The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This resonance stabilization lowers the bond dissociation energy of the benzylic C-H bonds, making them more reactive towards radical attack than other C-H bonds in the molecule. libretexts.orgthemasterchemistry.com

Reaction Pathways of Benzylic Radicals:

Once formed, the benzylic radical can undergo several reactions:

Halogenation: In the presence of a halogen source like N-bromosuccinimide (NBS), the benzylic radical can abstract a bromine atom to form a benzylic bromide. This is a common and selective method for introducing a halogen at the benzylic position. libretexts.org

Oxidation: The benzylic position can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. libretexts.orgscribd.comlibretexts.org This reaction is believed to proceed through a radical mechanism, leading to the formation of a carboxylic acid at the benzylic carbon. In the case of this compound, this would result in the formation of 4-methoxybenzoic acid.

Coupling: Two benzylic radicals can couple to form a dimer.

| Radical Intermediate | Method of Generation | Key Stabilization Factor | Common Subsequent Reactions |

| Benzylic Radical | H-abstraction by a radical initiator (e.g., from NBS or peroxides) | Resonance delocalization into the aromatic ring | Halogenation, Oxidation, Dimerization |

Influence of Substituents on Reaction Kinetics

The rate of chemical reactions involving the aromatic ring of this compound is significantly influenced by its two substituents: the methoxy group (-OCH₃) and the methoxyethyl group (-CH₂CH₂OCH₃).

Electronic Effects of Substituents:

The reactivity of the benzene ring in electrophilic aromatic substitution is a well-studied area where the electronic effects of substituents play a crucial role. These effects are often quantified using Hammett substituent constants (σ).

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. It exerts a -I (inductive) effect due to the electronegativity of the oxygen atom, which withdraws electron density from the ring. However, its +M (mesomeric or resonance) effect, where the lone pairs on the oxygen are delocalized into the aromatic ring, is much stronger. This resonance donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene. The methoxy group is a strong ortho-, para-director.

Hammett Substituent Constants:

| Substituent | Hammett Constant (σₚ) | Effect on Electrophilic Aromatic Substitution |

| -OCH₃ | -0.27 | Strongly Activating, Ortho-, Para-directing |

| -CH₂CH₃ | -0.15 | Weakly Activating, Ortho-, Para-directing |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Deactivating, Ortho-, Para-directing |

| -NO₂ | +0.78 | Strongly Deactivating, Meta-directing |

The strongly activating nature of the methoxy group will dominate the reactivity of the aromatic ring in this compound, making it highly susceptible to electrophilic attack at the positions ortho and para to the methoxy group. The kinetic effect of the methoxyethyl group will be minor in comparison.

Spectroscopic and Advanced Analytical Characterization of 1 Methoxy 4 2 Methoxyethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-Methoxy-4-(2-methoxyethyl)benzene is characterized by distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the two methoxy (B1213986) group protons.

The aromatic region typically displays an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group (H-3/H-5) are shielded and appear upfield compared to the protons ortho to the methoxyethyl group (H-2/H-6). The ethyl bridge protons appear as two distinct triplets due to coupling with each other. The methoxy group attached to the aromatic ring (-OCH₃ ) appears as a sharp singlet, as does the methoxy group on the ethyl side chain (-OCH₃ ).

Table 1: Representative ¹H NMR Data for this compound (Predicted data based on analogous structures, recorded in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.12 | Doublet | ~ 8.7 | 2H | Ar-H (H-2, H-6) |

| ~ 6.85 | Doublet | ~ 8.7 | 2H | Ar-H (H-3, H-5) |

| ~ 3.79 | Singlet | - | 3H | Ar-OCH₃ |

| ~ 3.58 | Triplet | ~ 7.0 | 2H | -CH₂ -OCH₃ |

| ~ 3.35 | Singlet | - | 3H | -CH₂-OCH₃ |

| ~ 2.82 | Triplet | ~ 7.0 | 2H | Ar-CH₂ - |

Note: Actual chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal. In this compound, symmetry results in fewer signals than the total number of carbon atoms. The 1,4-disubstituted aromatic ring will show four signals: two for the substituted carbons (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5). The signals for the ethyl bridge and the two methoxy groups will also be present. The carbon attached to the aromatic methoxy group (C-1) is highly deshielded due to the electronegativity of the oxygen atom.

Table 2: Representative ¹³C NMR Data for this compound (Predicted data based on analogous structures, recorded in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | C -1 (Ar-OCH₃) |

| ~ 130.5 | C -4 (Ar-CH₂) |

| ~ 129.8 | C -2, C -6 |

| ~ 113.8 | C -3, C -5 |

| ~ 72.0 | -CH₂ -OCH₃ |

| ~ 58.5 | -CH₂-OCH₃ |

| ~ 55.2 | Ar-OCH₃ |

| ~ 38.0 | Ar-CH₂ - |

Two-dimensional (2D) NMR techniques are powerful methods for confirming structural assignments by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to determine one-bond proton-carbon correlations. stackexchange.communi.czpressbooks.pub In an HSQC or HMQC spectrum of this compound, cross-peaks would appear connecting the signal of each proton to the signal of the carbon atom it is directly attached to. For instance, a cross-peak would correlate the proton signal at ~7.12 ppm with the carbon signal at ~129.8 ppm, confirming the assignment of the H-2/H-6 protons to the C-2/C-6 carbons. Similarly, correlations would be observed for the H-3/H-5 and C-3/C-5 pair, the protons and carbons of the ethyl bridge, and the protons and carbons of the two methoxy groups. This technique is invaluable for unambiguously assigning the signals in the crowded aromatic and aliphatic regions of the 1D spectra. researchgate.netnbrc.ac.in

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular structure. For example, the protons of the aromatic methoxy group (~3.79 ppm) would show a correlation to the C-1 carbon (~158.0 ppm), confirming the attachment of the methoxy group to the aromatic ring at that position.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. youtube.com The resulting mass spectrum serves as a molecular fingerprint.

For this compound (Molecular Weight: 166.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is dominated by cleavages that form stable carbocations. A key fragmentation is the benzylic cleavage of the C-C bond in the side chain, leading to the formation of a highly stable tropylium-type ion.

Key Predicted Fragmentations:

m/z 135: Loss of the methoxy group (-OCH₃, 31 Da) from the side chain.

m/z 121: Benzylic cleavage to form the [M - CH₂OCH₃]⁺ ion, which can rearrange to a stable methoxy-substituted tropylium ion. This is often the base peak.

m/z 91: Loss of the methoxy group from the m/z 121 ion, forming the tropylium ion.

m/z 45: A fragment corresponding to [CH₂OCH₃]⁺.

Table 3: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 135 | [M - OCH₃]⁺ |

| 121 | [M - CH₂OCH₃]⁺ (Base Peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 45 | [CH₂OCH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bepls.com It is a cornerstone for confirming the identity of a compound and for impurity profiling. nih.govfaa.govscispace.comnih.gov

In the analysis of this compound, a sample is injected into the GC, where it is vaporized and separated from other volatile and semi-volatile components based on their boiling points and interactions with the stationary phase of the GC column. nih.gov This separation is crucial for resolving the target compound from potential impurities, such as unreacted starting materials (e.g., 4-methoxyphenethyl alcohol), isomers (e.g., 1-Methoxy-2-(2-methoxyethyl)benzene), or by-products from the synthesis. uninsubria.it

As each separated component elutes from the GC column, it enters the mass spectrometer. The MS provides a mass spectrum for each component. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation by matching it against a library or by interpreting its fragmentation pattern as described in the EI-MS section. This dual-check system makes GC-MS a highly reliable method for both qualitative and quantitative analysis, ensuring the purity and identity of the synthesized this compound. oup.com

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is instrumental in determining the molecular weight of polar to moderately polar compounds like this compound. In ESI-MS, the analyte is ionized from a solution, typically leading to the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. This process minimizes fragmentation, providing a clear indication of the parent molecule's mass.

For this compound (C₁₀H₁₄O₂), the expected molecular weight is approximately 166.22 g/mol . nih.gov In a typical positive-ion mode ESI-MS spectrum, the most prominent peaks would correspond to the following ions:

| Ion Species | Formation | Expected m/z (mass-to-charge ratio) |

| [M+H]⁺ | Protonation of an oxygen atom | ~167.107 |

| [M+Na]⁺ | Adduction with a sodium ion | ~189.089 |

| [M+K]⁺ | Adduction with a potassium ion | ~205.063 |

This interactive table outlines the primary ions anticipated in the ESI-MS analysis of this compound.

The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound, and its accuracy in mass determination helps to confirm the elemental composition when analyzed with a high-resolution mass spectrometer. frontiersin.org

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the substituted benzene ring, the ether linkages, and the alkyl portions of the molecule.

The primary vibrational modes expected are:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹, these are characteristic of the hydrogen atoms attached to the benzene ring.

Aliphatic C-H Stretching: Occurring just below 3000 cm⁻¹, these bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) and ethyl (-CH₂-) groups. spectroscopyonline.com

Aromatic C=C Stretching: A series of peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring. The specific pattern can sometimes provide information about the substitution pattern.

C-O Stretching: Strong absorption bands in the 1250-1000 cm⁻¹ region are characteristic of the C-O-C ether linkages. researchgate.net Aryl-alkyl ethers, like the anisole (B1667542) moiety in the molecule, typically show a strong, characteristic asymmetric stretch around 1250 cm⁻¹. The alkyl ether portion would also contribute to absorption in this region.

Out-of-Plane (OOP) C-H Bending: The absorption bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene, a strong band is expected in the 850-800 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H (-CH₃, -CH₂-) | Stretching | 2965-2850 | Medium-Strong |

| Aromatic C=C | Ring Stretching | 1610-1580, 1510-1480 | Medium |

| Aliphatic C-H (-CH₃, -CH₂-) | Bending | 1470-1370 | Medium |

| Aryl-Alkyl Ether (Ar-O-CH₃) | Asymmetric C-O Stretching | 1275-1200 | Strong |

| Alkyl-Alkyl Ether (-CH₂-O-CH₃) | C-O Stretching | 1150-1085 | Strong |

| 1,4-Disubstituted Benzene | Out-of-Plane C-H Bending | 850-800 | Strong |

This interactive table summarizes the key IR absorption bands anticipated for this compound.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. It is exceptionally well-suited for assessing the purity of this compound and for separating it from potential impurities, including structural isomers. The separation is based on the differential partitioning of analytes between a stationary phase within a capillary column and a mobile gas phase.

In a GC analysis, the purity of a this compound sample is determined by the relative area of its corresponding peak in the chromatogram. A high-purity sample would exhibit a single major peak, with any minor peaks representing impurities.

Furthermore, GC is crucial for separating positional isomers, which have identical molecular weights and often similar spectroscopic profiles, making them difficult to distinguish by MS or IR alone. researchgate.net For example, this compound could be contaminated with isomers such as 1-Methoxy-3-(2-methoxyethyl)benzene or 1-Methoxy-2-(2-methoxyethyl)benzene. These isomers will typically have different retention times on a GC column due to subtle differences in their boiling points and interactions with the stationary phase. vurup.sk The choice of the GC column's stationary phase (e.g., polar vs. non-polar) can be optimized to achieve baseline separation of such closely related compounds.

| Compound | Structure | Expected Retention Behavior on a Standard Non-Polar Column |

| This compound | p-isomer | Retention time influenced by its boiling point and symmetry. |

| 1-Methoxy-3-(2-methoxyethyl)benzene | m-isomer | Likely to have a slightly different retention time from the p-isomer. |

| 1-Methoxy-2-(2-methoxyethyl)benzene | o-isomer | Often exhibits a different retention time due to potential intramolecular interactions. |

This interactive table illustrates the principle of isomeric separation by Gas Chromatography.

Other Advanced Analytical Techniques

Beyond the core techniques discussed, a complete characterization of this compound would employ other advanced methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful techniques for unambiguous structure elucidation. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, including their number, connectivity (via spin-spin coupling), and electronic state. ¹³C NMR provides information on the carbon skeleton of the molecule. Together, they can confirm the precise arrangement of atoms and the substitution pattern on the benzene ring.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection and identification capabilities of mass spectrometry. pragolab.cz As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confident identification of not only the main compound but also any co-eluting impurities, by comparing their mass spectra to library databases.

Computational and Theoretical Chemical Studies of 1 Methoxy 4 2 Methoxyethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methoxy-4-(2-methoxyethyl)benzene at the atomic and electronic levels. These calculations, often employing Density Functional Theory (DFT), offer a robust framework for elucidating the molecule's behavior.

The electronic structure of this compound is characterized by the interplay between the benzene (B151609) ring and its two ether substituents. The methoxy (B1213986) group on the ring acts as an electron-donating group, influencing the electron density distribution across the aromatic system. This effect is a key determinant of the molecule's chemical properties.

Theoretical calculations, such as those performed using DFT with a suitable basis set (e.g., B3LYP/6-31G*), can map the electron density and electrostatic potential surfaces. The molecular electrostatic potential (MEP) map would likely show regions of high electron density (negative potential) around the oxygen atoms of the methoxy and methoxyethyl groups, indicating their role as centers of nucleophilicity. Conversely, the aromatic protons and the protons of the methyl groups would exhibit positive electrostatic potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | Value | DFT/B3LYP/6-31G |

| HOMO Energy | Value | DFT/B3LYP/6-31G |

| LUMO Energy | Value | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Value | DFT/B3LYP/6-31G |

Note: The values in this table are representative and would be obtained from specific computational chemistry software.

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized over the electron-rich aromatic ring, particularly at the ortho and para positions relative to the activating methoxy group. This suggests that electrophilic aromatic substitution reactions would preferentially occur at these sites. The LUMO, on the other hand, would be distributed more over the entire molecule, indicating potential sites for nucleophilic attack under appropriate conditions.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating nature of the substituents is expected to raise the HOMO energy, thereby potentially reducing the HOMO-LUMO gap and increasing its reactivity towards electrophiles compared to unsubstituted benzene.

Conformational Analysis and Energetics

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the methoxyethyl side chain. Different spatial arrangements of this chain relative to the benzene ring will have varying steric and electronic energies.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the side chain. This analysis would reveal the most stable conformations (energy minima) and the energy barriers between them. It is likely that the most stable conformer would adopt a staggered arrangement to minimize steric hindrance between the methoxyethyl group and the aromatic ring. The orientation of the methoxy group on the ring is also a factor, with a planar or near-planar arrangement with the benzene ring being common for anisole (B1667542) derivatives.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| Anti | ~180 | 0 (Reference) |

| Gauche | ~60 | Value |

| Eclipsed | 0 | Value (Transition State) |

Note: The values in this table are illustrative and would be the result of detailed conformational analysis calculations.

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, key spectroscopic parameters can be calculated.

NMR Spectroscopy : The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the aromatic protons ortho and meta to the methoxy group would have distinct predicted chemical shifts due to the group's electronic influence.

IR Spectroscopy : The vibrational frequencies and their corresponding intensities can be computed. This would generate a theoretical infrared spectrum, showing characteristic peaks for C-H stretching (aromatic and aliphatic), C-O stretching of the ether linkages, and benzene ring vibrations.

Molecular Modeling and Simulation Approaches

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in a solvent or interacting with other molecules. By simulating the motion of the molecule over time, properties like its diffusion coefficient, radial distribution functions with solvent molecules, and conformational dynamics in solution can be determined. These simulations rely on force fields that approximate the potential energy of the system.

Quantitative Structure-Activity Relationship (QSAR) for Chemical Activity

For a hypothetical QSAR study, a set of related methoxybenzene derivatives with known activities would be used as a training set. Molecular descriptors for these compounds, including electronic (e.g., atomic charges, orbital energies), hydrophobic (e.g., logP), and steric parameters, would be calculated. nih.gov A statistical model would then be built to correlate these descriptors with the observed activity. This model could then be used to predict the activity of this compound.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Pharmaceutical Intermediates

A significant application of 1-methoxy-4-(2-methoxyethyl)benzene lies in its role as a precursor to key pharmaceutical intermediates. Notably, it is linked to the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular conditions such as hypertension and angina. google.comacgpubs.orgresearchgate.netkoreascience.or.kr The direct precursor for Metoprolol is 4-(2-methoxyethyl)phenol (B22458). google.comacgpubs.orgresearchgate.netkoreascience.or.krnih.gov

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol typically involves a reaction with epichlorohydrin (B41342), followed by a subsequent reaction with isopropylamine (B41738). google.comacgpubs.org this compound can be readily converted to 4-(2-methoxyethyl)phenol through demethylation of the methoxy (B1213986) group on the benzene (B151609) ring. google.com This positions this compound as a valuable starting material, where the methoxy group can act as a protecting group for the phenol (B47542), which is then deprotected in a later synthetic step to yield the required phenolic intermediate for the synthesis of Metoprolol and its impurities. acgpubs.orggoogle.com

The synthetic pathway from 4-(2-methoxyethyl)phenol to Metoprolol is well-established. google.comacgpubs.orgresearchgate.netkoreascience.or.kr The process involves the reaction of the phenol with epichlorohydrin to form an epoxide intermediate, which is then opened by isopropylamine to yield the final Metoprolol molecule. google.comacgpubs.org The enantioselective synthesis of Metoprolol and its metabolites also starts from 4-(2-methoxyethyl)phenol. koreascience.or.krnih.gov

Table 1: Key Intermediates in the Synthesis of Metoprolol

| Compound Name | Role in Synthesis |

| This compound | Precursor to 4-(2-methoxyethyl)phenol |

| 4-(2-methoxyethyl)phenol | Direct precursor to Metoprolol |

| Epichlorohydrin | Reagent for forming the epoxide intermediate |

| Isopropylamine | Reagent for ring-opening the epoxide |

Utility in the Production of Dyes and Organic Colorants

While direct evidence for the large-scale industrial use of this compound in the production of dyes is not extensively documented, its chemical structure suggests its potential as a valuable precursor for certain classes of organic colorants, particularly azo dyes and disperse dyes. wikipedia.orgtsijournals.commdpi.com

Azo dyes, which constitute a major class of synthetic colorants, are formed through the reaction of a diazonium salt with a coupling component. wikipedia.orgorganic-chemistry.orgcuhk.edu.hk The coupling component is typically an electron-rich aromatic compound, such as a phenol or an aniline (B41778) derivative. wikipedia.orgorganic-chemistry.org The methoxy group in this compound is an activating group, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack by a diazonium salt. libretexts.org This activation would direct the coupling to the ortho position relative to the methoxy group.

Similarly, disperse dyes, which are used for dyeing synthetic fibers like polyester, often have structures based on substituted anilines and phenols. tsijournals.commdpi.com The properties of this compound, including its aromatic nature and the presence of the activating methoxy group, make it a plausible candidate for incorporation into the molecular framework of disperse dyes.

Monomer and Modifying Agent in Polymer Synthesis

The chemical structure of this compound provides a basis for its potential application as a monomer or a modifying agent in polymer synthesis, particularly after conversion to a polymerizable derivative. The presence of the benzene ring and the potential for introducing a vinyl group make it a candidate for creating styrenic-type monomers.

Research into the polymerization of substituted styrenes has shown that monomers with electron-donating groups, such as a methoxy group, can undergo polymerization. acs.orgmdpi.comcmu.educmu.edu For instance, the polymerization of p-methoxystyrene has been studied, indicating that the methoxy substituent influences the polymerization process. mdpi.com By analogy, if this compound were to be functionalized with a vinyl group, for example, through a dehydrogenation reaction of the ethyl side chain, the resulting styrenic monomer could potentially be polymerized or copolymerized to create novel polymers with specific properties imparted by the methoxy and methoxyethyl substituents.

These polymers could exhibit unique thermal or optical properties. The incorporation of such a monomer into a polymer backbone could influence the material's refractive index, solubility, and mechanical characteristics.

Formation of Complex Molecular Architectures

The reactivity of the aromatic ring in this compound makes it a suitable building block for the construction of more complex molecular architectures through various organic reactions. The electron-rich nature of the benzene ring, due to the activating effect of the methoxy group, facilitates electrophilic aromatic substitution reactions. nih.gov

One of the most fundamental reactions of this type is the Friedel-Crafts reaction. mnstate.eduyoutube.comyoutube.com This reaction allows for the introduction of alkyl or acyl groups onto the aromatic ring, providing a pathway to more elaborate structures. For example, Friedel-Crafts alkylation of 1,4-dimethoxybenzene, a related compound, is a common laboratory experiment that demonstrates the high reactivity of such activated aromatic systems. nih.govmnstate.eduyoutube.com Similarly, this compound would be expected to readily undergo Friedel-Crafts reactions, with the substitution occurring at the positions ortho to the activating methoxy group.

Furthermore, the potential for derivatization of the ether groups or the benzene ring opens up possibilities for its use in metal-catalyzed cross-coupling reactions. msu.eduyoutube.com These powerful synthetic methods, which include reactions like the Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks from simpler precursors.

Derivatives and Analogues: Structure Reactivity and Structure Property Relationships

Impact of Substituent Variations on Chemical Reactivity

The arrangement of substituents on the benzene (B151609) ring and the nature of the ether-linked chains are critical determinants of the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

In 1-Methoxy-4-(2-methoxyethyl)benzene, both the methoxy (B1213986) (-OCH3) and the 2-methoxyethyl (-CH2CH2OCH3) groups are ortho-para directing activators for electrophilic aromatic substitution. mdpi.comoregonstate.edu The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen into the aromatic ring. msu.eduyoutube.com The 2-methoxyethyl group, being an alkyl group with an ether linkage, is also an activating group, though its activating effect is generally weaker than that of a methoxy group.

When two activating groups are present on a benzene ring, the stronger activating group typically governs the position of incoming electrophiles. quora.comyoutube.com In the case of this compound, the methoxy group's powerful activating and ortho-para directing effect will be dominant. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (and meta to the 2-methoxyethyl group).

The positional isomers of this compound would exhibit different reactivity patterns:

1-Methoxy-2-(2-methoxyethyl)benzene (ortho-isomer): The methoxy group would direct incoming electrophiles to the para position (position 4) and the other ortho position (position 6). The 2-methoxyethyl group would direct to its ortho (position 3) and para (position 5) positions. The stronger methoxy group would likely lead to a mixture of products with substitution at positions 4 and 6.

1-Methoxy-3-(2-methoxyethyl)benzene (meta-isomer): The methoxy group directs to its ortho (positions 2 and 6) and para (position 4) positions. The 2-methoxyethyl group directs to its ortho (positions 2 and 4) and para (position 6) positions. In this case, the directing effects are reinforcing, leading to substitution at positions 2, 4, and 6, with the strongest activation coming from the methoxy group.

This compound (para-isomer): Both the methoxy and the 2-methoxyethyl groups are ortho-directing to the same two positions (2 and 3, and 5 and 6, respectively). The stronger activating methoxy group will favor substitution at its ortho positions (2 and 6).

Steric hindrance can also play a role, particularly at the positions ortho to bulky substituents. tandfonline.comrsc.org This "ortho effect" can influence the ratio of ortho to para products in electrophilic substitution reactions. tandfonline.comnih.gov For instance, in Friedel-Crafts acylation of anisole (B1667542), the para product is often favored due to the steric bulk of the acyl group. youtube.com

Modifications to the alkoxy and alkyl chains of this compound can influence its chemical reactivity and physical properties.

Alkoxy Chain Modification: Changing the methoxy group to a longer alkoxy group, such as an ethoxy group (-OCH2CH3), would still result in an activating, ortho-para directing group. The electronic effect would be similar, but the increased steric bulk might further disfavor substitution at the ortho position. The rate of hydrolysis of alkoxysilanes, for example, is known to decrease with increasing steric bulk of the alkoxy group (methoxy > ethoxy). gelest.com

Alkyl Chain Modification: Altering the length of the ethyl chain in the 2-methoxyethyl group can impact the molecule's physical properties. For instance, studies on a series of phenyl alcohol derivatives have shown that increasing the alkyl chain length leads to a more ordered local structure. mdpi.com In the context of reactivity, a longer alkyl chain might have a slightly greater inductive electron-donating effect, but this is generally a weaker influence compared to the resonance effect of the methoxy group.

Chemical Properties of Related Anisole Derivatives

Anisole (methoxybenzene) and its derivatives are a well-studied class of compounds. The methoxy group is a strong activating group for electrophilic aromatic substitution, making anisole significantly more reactive than benzene. msu.edunih.gov For example, the bromination of anisole is very rapid and yields predominantly the para- and ortho-bromo isomers. rsc.orglibretexts.org

The chemical properties of several anisole derivatives are summarized in the table below, illustrating the effects of different substituents on the benzene ring.

| Compound Name | Structure | Key Chemical Properties | Reference |

| Anisole | C6H5OCH3 | Highly reactive in electrophilic aromatic substitution; ortho-para directing. | nih.gov |

| 4-Methylanisole | CH3C6H4OCH3 | The methyl group is also an activating, ortho-para director, reinforcing the effect of the methoxy group. | mdpi.com |

| 4-Nitroanisole | O2NC6H4OCH3 | The nitro group is a strong deactivating, meta-directing group, which opposes the activating effect of the methoxy group. The methoxy group's directing effect is dominant. The chemical is carcinogenic in animal studies. | industrialchemicals.gov.au |

| 4-Ethylanisole | CH3CH2C6H4OCH3 | Similar to 4-methylanisole, the ethyl group is an activating, ortho-para director. | nist.govnist.gov |

| 1,4-Dimethoxybenzene | CH3OC6H4OCH3 | Both methoxy groups are strong activators, leading to high reactivity in electrophilic substitution. It is used in perfumes and as an intermediate in organic synthesis. | wikipedia.org |

| 2-Bromoanisole | BrC6H4OCH3 | The bromine atom is a deactivating but ortho-para directing group. |

Integration into Macro- and Supramolecular Systems

The structural features of this compound and its analogues make them suitable for incorporation into larger molecular assemblies, such as polymers, leading to materials with specific thermal and photoresponsive properties.

Poly(tetramethyl-1,4-silphenylenesiloxane) is a polymer known for its thermal stability. Incorporating functional groups onto the phenylene moiety can modify its properties. A study detailed the synthesis of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives with 2-methoxyethoxy substituents at the 2 and 5 positions of the phenylene ring. tandfonline.com

The synthesis involved the condensation polymerization of 1,4-bis(dimethylhydroxysilyl)-2,5-bis(2-methoxyethoxy)benzene. This monomer was prepared via a Grignard reaction using chlorodimethylsilane (B94632) and the corresponding dibromobenzene derivative, followed by hydrolysis. The introduction of these 2-methoxyethoxy groups onto the phenylene backbone was found to increase the melting point of the polymer compared to the unsubstituted poly(tetramethyl-1,4-silphenylenesiloxane). However, a similar polymer with longer 2-(2-methoxyethoxy)ethoxy side chains exhibited a lower melting point, indicating that the length of the oxyethylene moiety influences the thermal properties of the polymer.

| Polymer | Melting Point (°C) | Thermal Stability (Decomposition Temp.) |

| Poly(tetramethyl-1,4-silphenylenesiloxane) with 2-methoxyethoxy substituents | Higher than unsubstituted polymer | No significant difference from the polymer with longer side chains |

| Poly(tetramethyl-1,4-silphenylenesiloxane) with 2-(2-methoxyethoxy)ethoxy substituents | Lower than polymer with 2-methoxyethoxy substituents | No significant difference from the polymer with shorter side chains |

The methoxybenzene moiety is a common component in the design of photoresponsive azo polymers. These polymers contain azobenzene (B91143) groups (-N=N-) that can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. nist.govgoogle.com This photo-isomerization can lead to changes in the physical properties of the material, making them useful for applications such as optical data storage and photo-actuators. amanote.comresearchgate.net

Azo dyes are typically synthesized through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.netnih.govchemguide.co.uk Anisole and its derivatives can serve as the coupling component in the synthesis of azo dyes.

For instance, copolymers containing a p-methoxyazobenzene moiety have been synthesized and their photoresponsive liquid crystalline properties have been studied. amanote.com These copolymers were prepared by the polymerization of mesogenic and azo monomers. The resulting polymers exhibited liquid crystalline behavior and underwent trans-cis isomerization upon UV irradiation. The rate of the photochemical phase transition from a nematic to an isotropic state was found to depend on the polymer backbone structure. amanote.com

The synthesis of azo-copolyimides containing substituted azobenzene units in the side chains has also been reported. wikipedia.org These polymers demonstrated good solubility and thermal stability, with glass transition temperatures in the range of 227-241°C. The presence of the azobenzene side groups makes these materials potential candidates for applications in photonics.

Structure-Reactivity Relationships in Related Benzene Derivatives

The reactivity of a substituted benzene ring is profoundly influenced by the electronic properties of its substituents. These substituents can alter the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of reactions, most notably electrophilic aromatic substitution (EAS). The structure-reactivity relationships in benzene derivatives related to this compound are governed by the interplay of inductive and resonance effects of the substituents attached to the benzene nucleus. libretexts.orglumenlearning.com

Substituents are broadly classified into two categories based on their effect on the reaction rate compared to benzene itself: activating groups, which increase the rate of reaction, and deactivating groups, which decrease it. lumenlearning.comvedantu.com Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. vedantu.comminia.edu.eg Conversely, deactivating groups withdraw electron density, rendering the ring less nucleophilic and less reactive. lumenlearning.comminia.edu.eg

Inductive and Resonance Effects

Two primary electronic effects dictate a substituent's influence:

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent atom and the ring carbon. libretexts.org Atoms more electronegative than carbon, such as oxygen and halogens, exert an electron-withdrawing inductive effect (-I), which deactivates the ring. lumenlearning.comlibretexts.org Alkyl groups are generally considered to have an electron-donating inductive effect (+I). libretexts.org

Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org Substituents with a lone pair of electrons on the atom directly bonded to the ring (e.g., -OH, -OR, -NH2) can donate these electrons to the ring through resonance (+R effect). lumenlearning.com This donation increases the electron density, particularly at the ortho and para positions, and strongly activates the ring. libretexts.orgminia.edu.eg Conversely, substituents with π bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density from the ring via resonance (-R effect). uomustansiriyah.edu.iq

In the case of this compound, the key substituents are the methoxy group (-OCH3) and the methoxyethyl group (-CH2CH2OCH3).

Methoxy Group (-OCH3): This group is a powerful activating substituent. While the oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons via resonance (+R effect) is far more significant. lumenlearning.comstackexchange.com This strong resonance donation dramatically increases the electron density of the benzene ring, making it highly reactive towards electrophiles, approximately ten thousand times more so than benzene. libretexts.orgmsu.edu This activation directs incoming electrophiles to the ortho and para positions. libretexts.orgminia.edu.eg

Methoxyethyl Group (-CH2CH2OCH3): This substituent is connected to the ring via an alkyl chain. Therefore, its primary influence is a weak, electron-donating inductive effect (+I), similar to other alkyl groups like methyl or ethyl. libretexts.org This makes it a weakly activating group that also directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

Relative Rates of Electrophilic Aromatic Substitution

The activating or deactivating nature of a substituent directly correlates with the rate of electrophilic substitution. Strongly activating groups lead to significantly faster reactions, often requiring milder conditions, while deactivating groups result in much slower reactions that may necessitate harsh conditions. msu.edu The relative rates of nitration for various monosubstituted benzene derivatives provide a clear illustration of these substituent effects.

| Substituent (Y) | Relative Rate (Benzene = 1) | Classification |

|---|---|---|

| -OH | 1000 | Strongly Activating |

| -OCH₃ | ~10000 (general EAS) libretexts.orgmsu.edu / 40 (nitration specific) | Strongly Activating |

| -CH₃ | 25 | Weakly Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Weakly Deactivating |

| -Br | 0.030 | Weakly Deactivating |

| -CO₂Et | 0.0037 | Strongly Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

Orientation of Substitution

Substituents also determine the regiochemistry of the substitution on the benzene ring. vedantu.com

Ortho, Para-Directors: All activating groups and the weakly deactivating halogens direct incoming electrophiles to the ortho and para positions. libretexts.org This is because the resonance stabilization of the carbocation intermediate (the arenium ion or sigma complex) is most effective when the electrophile adds to these positions. minia.edu.eg For activating groups like -OCH3, resonance structures can be drawn where the positive charge is delocalized onto the substituent's oxygen atom, providing significant stabilization. minia.edu.eg

Meta-Directors: All deactivating groups (except halogens) are meta-directors. libretexts.org These groups withdraw electron density, destabilizing the carbocation intermediate. The destabilization is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack. libretexts.orglibretexts.org

The table below shows the isomer distribution for the nitration of several benzene derivatives.

| Substituent (Y) | % Ortho | % Meta | % Para |

|---|---|---|---|

| -OCH₃ (Anisole) | ~10 | Trace | ~90 |

| -CH₃ (Toluene) | 58.5 | 4.5 | 37 |

| -Cl (Chlorobenzene) | 30 | 1 | 69 |

| -NO₂ (Nitrobenzene) | 6 | 93 | 1 |

For this compound, both the -OCH3 and -CH2CH2OCH3 groups are ortho, para-directing. Since they are para to each other, the positions ortho to the powerful methoxy group (and meta to the methoxyethyl group) are the most activated and likely sites for electrophilic attack.

The Hammett Equation: A Quantitative Approach

The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. chemeurope.com It is a foundational linear free-energy relationship in physical organic chemistry. sciepub.com The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant. chemeurope.com

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant. chemeurope.com

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. libretexts.org Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (rho) is the reaction constant , which is characteristic of a given reaction and its sensitivity to electronic effects. chemeurope.comslideshare.net A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (i.e., a negative charge builds up in the transition state). A negative ρ value indicates the reaction is favored by electron-donating groups (i.e., a positive charge builds up in the transition state).

| Substituent | σ_meta | σ_para |

|---|---|---|

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

The σ_para value for the -OCH3 group is negative (-0.27), quantifying its electron-donating character at the para position. In contrast, its σ_meta value is positive (+0.12), reflecting the dominance of the electron-withdrawing inductive effect at the meta position where the resonance effect is not operative. libretexts.org Electrophilic aromatic substitutions typically have large, negative ρ values, confirming that the reaction is highly sensitive to and strongly accelerated by electron-donating substituents that can stabilize the positive charge of the arenium ion intermediate.

Environmental Fate and Degradation Pathways: an Academic Perspective

Abiotic Transformation Mechanisms

Abiotic transformation involves the degradation of a chemical in the environment through non-biological processes, primarily through reactions with light (photochemical degradation) and water (hydrolysis).

Direct experimental research on the photochemical degradation of 1-Methoxy-4-(2-methoxyethyl)benzene is not available in published literature. However, its structure, containing a methoxy-substituted benzene (B151609) ring, allows for predictions of its likely behavior. The benzene ring can absorb ultraviolet (UV) radiation, potentially leading to direct photolysis.

More significantly, the compound is expected to undergo indirect photochemical degradation in the atmosphere. The primary mechanism for this is reaction with photochemically generated hydroxyl radicals (•OH). The U.S. Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) provides a predicted atmospheric hydroxylation rate.

Predicted Atmospheric Fate of this compound

| Parameter | Predicted Value | Unit | Interpretation |

|---|---|---|---|

| Atmospheric Hydroxylation Rate (AOPWIN™ v1.92) | 19.86 x 10⁻¹² | cm³/molecule-sec | This rate constant suggests a relatively rapid degradation in the atmosphere. |

| Atmospheric Half-life | 0.648 | Days (12-hr day) | Based on the hydroxylation rate, the compound is expected to persist in the atmosphere for less than a day. |

Data sourced from predictive models; not experimental values.

The methoxy (B1213986) group (-OCH₃) on the benzene ring is an activating group, making the ring more susceptible to electrophilic attack by species like hydroxyl radicals. The reaction likely involves the addition of the hydroxyl radical to the aromatic ring or hydrogen abstraction from the methoxy groups or the ethyl side chain, initiating a cascade of oxidation reactions that lead to the breakdown of the molecule.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound contains two ether linkages: an aryl ether (benzene-O-CH₃) and an alkyl ether (CH₂-O-CH₃).

Aryl ether bonds are known to be chemically stable and generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Cleavage of such bonds usually requires more extreme conditions, such as the presence of strong acids or specialized catalysts. epa.govepa.gov Similarly, the alkyl ether bond in the side chain is also stable. Predictive models, such as the HYDROWIN™ program in EPI Suite™, estimate that hydrolysis of ethers like this compound is not a significant environmental degradation pathway. The estimated hydrolysis half-life is expected to be on the order of years, indicating high stability in aqueous environments with respect to this degradation mechanism.

Biotic Degradation Processes

Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms like bacteria and fungi.

Specific studies on the microbial metabolism of this compound have not been identified. However, the general principles of aromatic compound biodegradation can provide insight into its likely fate. The presence of two ether linkages may influence its biodegradability.

Computational models like the BIOWIN™ program predict that this compound is not readily biodegradable.

Predicted Biodegradation of this compound

| Model | Prediction | Interpretation |

|---|---|---|

| BIOWIN™ v4.10 (Linear Model) | 0.1265 | Does not biodegrade fast. |

| BIOWIN™ v4.10 (Non-Linear Model) | 0.0029 | Does not biodegrade fast. |

| Ultimate Biodegradation Timeframe | Weeks-Months | Suggests slow biodegradation potential. |

Data sourced from predictive models; not experimental values.

The initial steps in the microbial degradation of such a compound would likely involve enzymatic attack on the functional groups. Potential primary transformation pathways include:

O-Demethylation: A very common reaction in the metabolism of methoxylated aromatic compounds, where monooxygenase enzymes cleave the methyl group from the ether linkage, converting the methoxy group to a hydroxyl (phenolic) group. This would yield products like 4-(2-methoxyethyl)phenol (B22458) or p-hydroxyphenethyl methyl ether.

Hydroxylation of the Aromatic Ring: Microorganisms can introduce hydroxyl groups onto the benzene ring, another common initial step in activating the stable aromatic structure for further degradation.

Side-Chain Oxidation: The ethyl portion of the methoxyethyl side chain could also be a site for initial enzymatic attack.

Following these initial transformations, the resulting phenolic intermediates are typically funneled into central metabolic pathways, leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide and water.

As there are no experimental degradation studies for this compound, no degradation products have been empirically identified. Based on the potential metabolic pathways discussed above, hypothetical primary degradation products could include:

4-(2-methoxyethyl)phenol

4-Methoxyphenylethanol

4-Methoxyphenylacetic acid

Various hydroxylated derivatives of the parent compound.

Further degradation would lead to catechols and subsequently to ring-fission products.

Environmental Behavior and Transport Studies

The environmental movement and partitioning of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic carbon and lipids. Since experimental data are lacking, predictive models provide the best available estimates for these properties.

Predicted Physicochemical and Environmental Transport Properties

| Property | Predicted Value | Unit | Implication for Environmental Transport |

|---|---|---|---|

| Water Solubility | 195.9 | mg/L | Moderate solubility suggests potential for transport in aquatic systems. |

| Log Octanol-Water Partition Coeff. (Log Kow) | 2.66 | - | Indicates a moderate potential for bioaccumulation in organisms and sorption to organic matter. |

| Soil Adsorption Coefficient (Koc) | 338.8 | L/kg | Suggests moderate mobility in soil; some leaching to groundwater is possible, but significant portion may remain bound to soil organic carbon. |

| Henry's Law Constant | 1.13 x 10⁻⁵ | atm·m³/mol | Low volatility from water; volatilization is not expected to be a major transport process. |

| Fish Bioconcentration Factor (BCF) | 30.16 | L/kg | Low potential for bioconcentration in aquatic organisms. |

Data sourced from predictive models (EPI Suite™); not experimental values.

Based on these predicted values, this compound is expected to exhibit the following environmental behavior:

In Water: It has moderate water solubility and is not expected to volatilize significantly. Its primary fate in water would be slow biodegradation and potential sorption to suspended solids and sediment.

In Soil: With a moderate soil adsorption coefficient (Koc), the compound is expected to have limited mobility. While some movement into the subsurface is possible, a significant fraction is likely to remain associated with the organic matter in the topsoil, where it would be subject to slow microbial degradation.

In Air: Due to its low vapor pressure and Henry's Law constant, it is not expected to be a major atmospheric pollutant. If it does enter the atmosphere, it is predicted to be degraded relatively quickly by hydroxyl radicals.

Biota: The predicted bioconcentration factor (BCF) is low, suggesting that the compound is unlikely to significantly accumulate in the tissues of aquatic organisms.

Emerging Research Directions and Future Outlook

Development of Green Chemistry Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred significant research into green synthetic methodologies. For a compound like 1-Methoxy-4-(2-methoxyethyl)benzene, this translates to developing routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Another key development is the evolution of the catalytic Williamson ether synthesis (CWES) . While the classic Williamson synthesis is robust, its green credentials are often poor. Research has shown that by increasing the reaction temperature to above 300 °C, it is possible to use weaker, less toxic alkylating agents like alcohols and esters in a catalytic process. researchgate.net This high-temperature CWES is particularly suitable for producing industrial quantities of alkyl aryl ethers and can achieve high selectivity with reduced salt byproducts. researchgate.net

Microwave-assisted synthesis represents another significant green chemistry approach. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. acs.orgberkeley.edu This technique often results in higher yields and purer products, simplifying work-up procedures. researchgate.net For the synthesis of this compound, a microwave-assisted protocol could offer a faster, more efficient, and cleaner alternative to conventional heating methods. berkeley.edu

Finally, flow chemistry is emerging as a powerful tool for green synthesis. mit.edursc.org Performing reactions in a continuous flow system offers superior control over reaction parameters like temperature and mixing, leading to improved safety, especially for highly exothermic reactions. researchgate.net Flow reactors also allow for easier scale-up and can be integrated with in-line analysis for real-time monitoring and optimization, further enhancing efficiency and reducing waste. rsc.orgresearchgate.net

Interactive Table: Comparison of Green Synthesis Routes for Aryl Ethers

| Synthesis Route | Key Advantages | Potential for this compound |

| Metal-Free Synthesis | Avoids toxic metal catalysts; can use water as a solvent; mild reaction conditions. ibm.comorganic-chemistry.orgnih.gov | High potential for a cleaner synthesis route, reducing metallic contamination in the final product. |

| Catalytic Williamson Ether Synthesis (CWES) | Uses less hazardous alkylating agents; reduces salt waste; suitable for industrial scale. researchgate.net | A viable green alternative for large-scale production, though it requires high temperatures. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times; energy efficient; often higher yields and purity. acs.orgberkeley.eduresearchgate.net | Could significantly speed up laboratory and potentially pilot-scale synthesis, making the process more efficient. |

| Flow Chemistry | Enhanced safety and control; easy scalability; potential for in-line monitoring and automation. mit.edursc.orgresearchgate.net | Offers a highly controlled and potentially automated production method, leading to consistent product quality. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The development of advanced spectroscopic techniques is revolutionizing how chemical reactions are monitored and understood. Process Analytical Technology (PAT) is becoming increasingly crucial for ensuring product quality and process efficiency. For the synthesis of this compound, these tools can provide real-time data on reaction kinetics, intermediate formation, and endpoint determination, leading to optimized and more reproducible synthetic processes. researchgate.net

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time reaction monitoring. nih.govfrancis-press.com These vibrational spectroscopy methods can track the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. mit.eduresearchgate.net For instance, in an etherification reaction, FTIR could monitor the disappearance of the O-H stretch of the alcohol precursor and the appearance of the C-O-C stretch of the ether product. researchgate.net Raman spectroscopy is particularly adept at monitoring reactions in heterogeneous mixtures and aqueous solutions. organic-chemistry.org

The integration of flow cells with NMR and FTIR spectrometers offers a powerful combination for in-operando studies. acs.orgacs.org A "flow FTIR" setup can enhance the detection of low-concentration intermediates, while flow NMR provides quantitative data on all species in the reaction mixture. acs.org This dual approach could be instrumental in elucidating the precise reaction mechanism for the synthesis of this compound, including identifying rate-determining steps and transient intermediates. acs.org

The advent of benchtop NMR spectrometers is making this powerful analytical technique more accessible for routine reaction monitoring. researchgate.net These compact instruments can be placed directly in the synthesis lab to provide real-time kinetic data, helping to optimize reaction conditions and improve yields. rsc.orgresearchgate.net

Interactive Table: Spectroscopic Probes for Real-Time Monitoring

| Spectroscopic Probe | Information Provided | Application in this compound Synthesis |

| In-situ FTIR | Real-time concentration of reactants and products; functional group analysis. nih.govresearchgate.net | Monitoring the conversion of the alcohol precursor and formation of the ether product. |